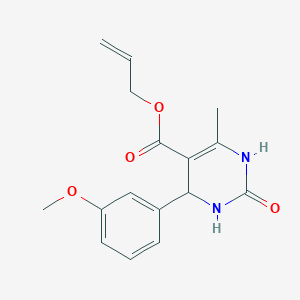![molecular formula C16H11FN4S B394380 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 312278-29-8](/img/structure/B394380.png)
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is a synthetic compound that belongs to the class of triazinoindole derivativesThe structure of this compound includes a triazinoindole core fused with a fluorobenzyl group and a sulfide linkage, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion level . This can significantly inhibit cancer cell proliferation . The compound also induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also induces significant apoptosis in A549 cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that the induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability . For instance, the addition of Fe2+ abolishes the cytotoxicity of the compound .
Biochemical Analysis
Biochemical Properties
The compound, 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide, selectively binds to ferrous ions, but not to ferric ions . This selective binding is crucial for its function as an iron chelator. The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation .
Cellular Effects
This compound has demonstrated significant effects on cellular processes. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in A549 cells in a dose and time-dependent manner . This suggests that the compound can influence cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. Specifically, it selectively binds to ferrous ions, leading to changes in gene expression and enzyme activity . This binding interaction is thought to be the primary mechanism through which the compound exerts its antiproliferative effects .
Temporal Effects in Laboratory Settings
Initial studies suggest that the compound has a stable profile and does not degrade rapidly
Metabolic Pathways
Given its role as an iron chelator, it is likely that the compound interacts with enzymes or cofactors involved in iron metabolism .
Preparation Methods
The synthesis of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazinoindole intermediate.
Formation of the sulfide linkage:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazinoindole core, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown potential as an iron chelator, which can be used to study iron metabolism and related biological processes.
Medicine: The compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives with pyridinocycloalkyl moieties: These compounds also exhibit iron chelation and antiproliferative activities but may differ in their selectivity and potency.
Deferoxamine and Deferasirox: These are well-known iron chelators used in clinical settings.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCNWZGUMHWQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
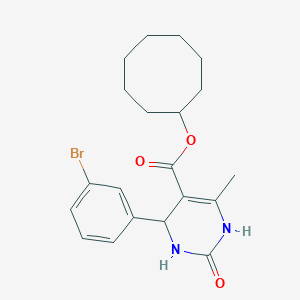
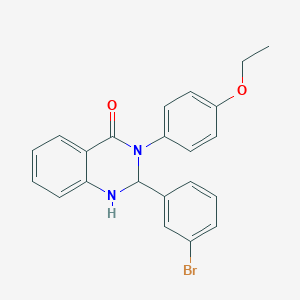
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394299.png)
![ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B394301.png)
![5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394302.png)
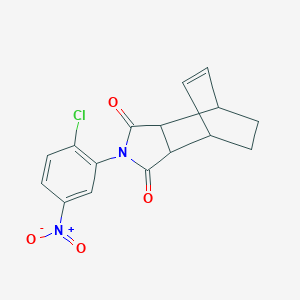
![2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B394307.png)
![2-(Propan-2-yloxy)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B394308.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394309.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-(4-morpholinylmethyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394311.png)
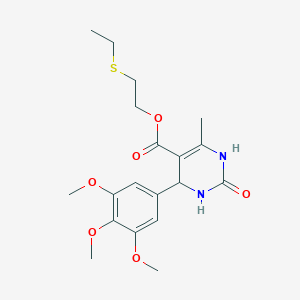
![2-(4-amino-3,5-dichlorophenyl)-5-{[2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B394313.png)
![ethyl 2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-oxopropanoate](/img/structure/B394314.png)
